

degradation pathways of 4-Phenylthiazole-2-carboxylic acid under stress conditions

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Compound of Interest

Compound Name: 4-Phenylthiazole-2-carboxylic acid

Cat. No.: B1308212

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Technical Support Center: 4-Phenylthiazole-2-carboxylic Acid

Welcome to the technical support center for **4-Phenylthiazole-2-carboxylic acid**. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for investigating the stability and degradation pathways of this compound under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is **4-Phenylthiazole-2-carboxylic acid** and why is its stability critical?

A1: **4-Phenylthiazole-2-carboxylic acid** is a heterocyclic organic compound featuring a phenyl-substituted thiazole ring with a carboxylic acid group.^[1] Its chemical stability is a critical parameter in drug development, as degradation can lead to a loss of potency, the formation of potentially toxic impurities, and a reduced shelf-life of the final drug product.^{[2][3]} Understanding its degradation profile under stress conditions is a regulatory requirement and essential for developing a stable pharmaceutical formulation.^{[2][4]}

Q2: What are the primary stress conditions for testing the stability of this compound?

A2: Forced degradation studies are conducted under conditions more severe than standard accelerated stability testing to understand the molecule's intrinsic stability.^[2] According to ICH guidelines, the primary stress conditions include acid hydrolysis, base hydrolysis, oxidation,

thermal stress, and photolytic stress.[3][5] These tests help to identify potential degradation products and establish degradation pathways.[3]

Q3: What are the most probable degradation pathways for **4-Phenylthiazole-2-carboxylic acid?**

A3: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of its functional groups and related thiazole compounds, several pathways are likely:

- **Decarboxylation:** The carboxylic acid group is susceptible to removal (as CO₂), particularly under thermal stress or photolysis.[6][7] Studies on the closely related thiazole-2-carboxylic acid have shown it thermally decomposes to yield CO₂ and thiazole.[8][9][10] Similarly, UV irradiation of other thiazole carboxylic acids has been shown to initiate degradation via decarboxylation.[11]
- **Photolytic Degradation:** Thiazole rings, especially those with aryl substituents, can be susceptible to photodegradation.[12] The mechanism may involve a reaction with singlet oxygen, leading to an unstable endoperoxide that subsequently rearranges and can cause cleavage of the thiazole ring.[12][13]
- **Oxidative Degradation:** The molecule may be susceptible to oxidation. Advanced oxidation processes are known to degrade thiazole compounds.[14] The primary sites of oxidation could be the thiazole ring itself or the phenyl group, leading to hydroxylated or ring-opened products.
- **Hydrolytic Degradation:** The thiazole ring is generally stable to hydrolysis. The carboxylic acid group is already in its hydrolyzed state. Therefore, significant degradation under typical acidic or basic hydrolytic conditions might be limited unless extreme conditions are applied that could force ring opening.

Q4: How can I analyze the samples and identify potential degradation products?

A4: A stability-indicating analytical method is required, which is a validated quantitative procedure that can separate the active ingredient from its degradation products, process impurities, and excipients.[15] The most common technique is High-Performance Liquid Chromatography (HPLC), often with a photodiode array (PDA) detector to check for peak

purity.[15][16] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for determining molecular weights and fragmentation patterns.[12][14]

Troubleshooting Guide

Issue 1: I see multiple new peaks in my HPLC chromatogram after stress testing, but the mass balance is poor.

- Possible Cause 1: Some degradation products may not be UV-active at the wavelength you are using.
 - Solution: Use a PDA detector to analyze the entire UV spectrum for each peak. If available, use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector.
- Possible Cause 2: Degradants may be volatile or have poor chromatographic properties (e.g., irreversible adsorption to the column).
 - Solution: Analyze the sample headspace using Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile degradants like CO₂ or thiazole, which can result from decarboxylation.[8][9] Ensure your HPLC method has an appropriate pH and mobile phase composition to elute all potential degradants.

Issue 2: The compound shows rapid degradation under photolytic conditions.

- Possible Cause: The thiazole ring is known to be photosensitive, potentially reacting with singlet oxygen.[12][13]
 - Solution: Confirm this pathway by conducting the experiment in a de-gassed solvent or in the presence of a singlet oxygen quencher like sodium azide.[13] If degradation is reduced, it confirms an oxidative photolytic pathway. For formulation, this indicates the need for light-protective packaging (e.g., amber vials) and potentially the inclusion of antioxidants.[13]

Issue 3: I observe no degradation under mild stress conditions.

- Possible Cause: The molecule may be highly stable, or the stress applied is insufficient. Regulatory guidance suggests aiming for 5-20% degradation to ensure the method is truly stability-indicating.[5]
 - Solution: Gradually increase the severity of the stress conditions. For hydrolysis, increase the concentration of the acid/base or the temperature.[5] For oxidation, increase the concentration of the oxidizing agent (e.g., H₂O₂) or the exposure time. For thermal stress, increase the temperature. Document all conditions systematically.

Experimental Protocols

The following are generalized protocols for performing forced degradation studies. The concentration of the drug substance, duration of exposure, and temperature may need to be adjusted to achieve the target degradation of 5-20%. [5]

1. Acid Hydrolysis

- Objective: To test stability against acidic conditions.
- Procedure:
 - Prepare a stock solution of **4-Phenylthiazole-2-carboxylic acid** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 M Hydrochloric Acid (HCl).
 - Heat the solution at 60-80°C for a specified duration (e.g., 2, 4, 8, 12, 24 hours).[4]
 - At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
 - Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
 - Analyze using a validated stability-indicating HPLC method.

2. Base Hydrolysis

- Objective: To test stability against alkaline conditions.
- Procedure:
 - Follow the same procedure as for Acid Hydrolysis, but use 0.1 M NaOH for degradation.[4]
 - At each time point, neutralize the withdrawn sample with an equivalent amount of 0.1 M HCl before dilution and analysis.

3. Oxidative Degradation

- Objective: To test stability in the presence of an oxidizing agent.
- Procedure:
 - Prepare a stock solution of the compound as described above.
 - Transfer an aliquot into a flask and add an appropriate volume of hydrogen peroxide solution (e.g., 3-30% H₂O₂).[4]
 - Keep the solution at room temperature and protected from light for a specified duration, monitoring the progress of the reaction.[4]
 - Withdraw samples at various time points, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite), and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation

- Objective: To evaluate the effect of high temperature on the solid drug substance.
- Procedure:
 - Place a known amount of the solid compound in a petri dish or vial.
 - Expose the sample to dry heat in a calibrated oven at a high temperature (e.g., 80°C or higher) for a specified period (e.g., 1-7 days).

- At each time point, withdraw a sample, allow it to cool, and prepare a solution of known concentration for HPLC analysis.

5. Photolytic Degradation

- Objective: To assess the drug's sensitivity to light.
- Procedure:
 - Expose the drug substance (both in solid state and in solution) to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
 - A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
 - After the exposure period, prepare solutions of both the light-exposed and dark control samples for analysis by HPLC.

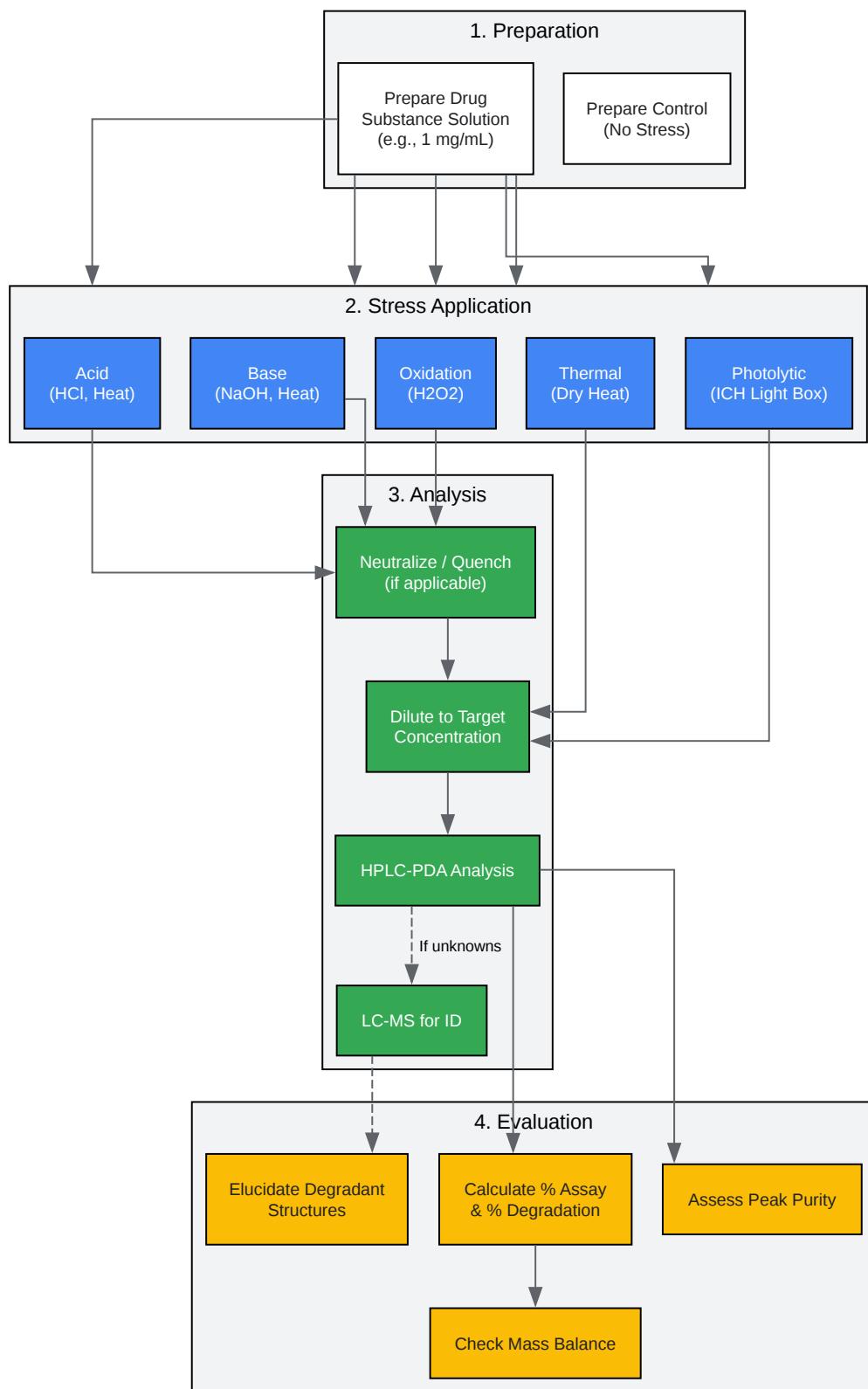
Data Presentation

Summarize the results of your forced degradation studies in a table to facilitate comparison and analysis.

Stress Condition	Reagent/Parameters	Duration	Temperature (°C)	% Degradation of Parent	No. of Degradants	Major Degradant(s) (RT/m/z)
Acid Hydrolysis	0.1 M HCl	24 h	80			
Base Hydrolysis	0.1 M NaOH	24 h	80			
Oxidation	3% H ₂ O ₂	12 h	Room Temp			
Thermal (Solid)	Dry Heat	7 days	80			
Photolytic (Solid)	ICH Q1B Option 2	-	-	Room Temp		
Photolytic (Solution)	ICH Q1B Option 2	-	-	Room Temp		

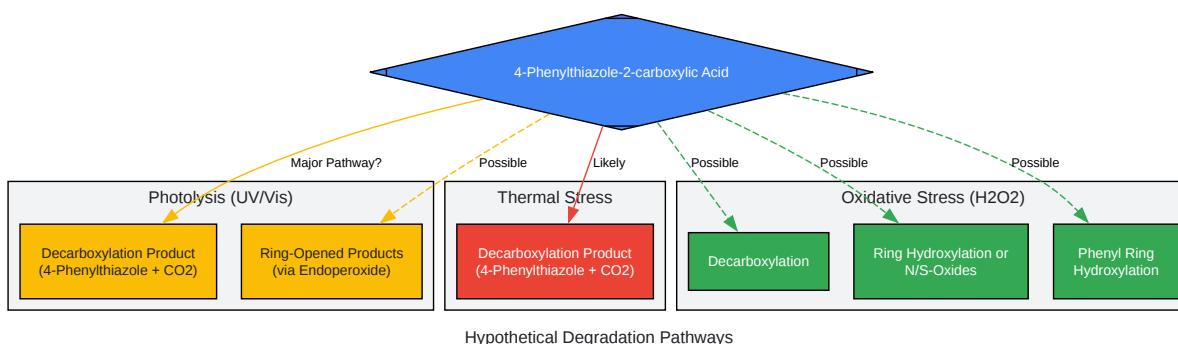
Visualizations

Below are diagrams illustrating key workflows and potential chemical pathways relevant to your stability studies.



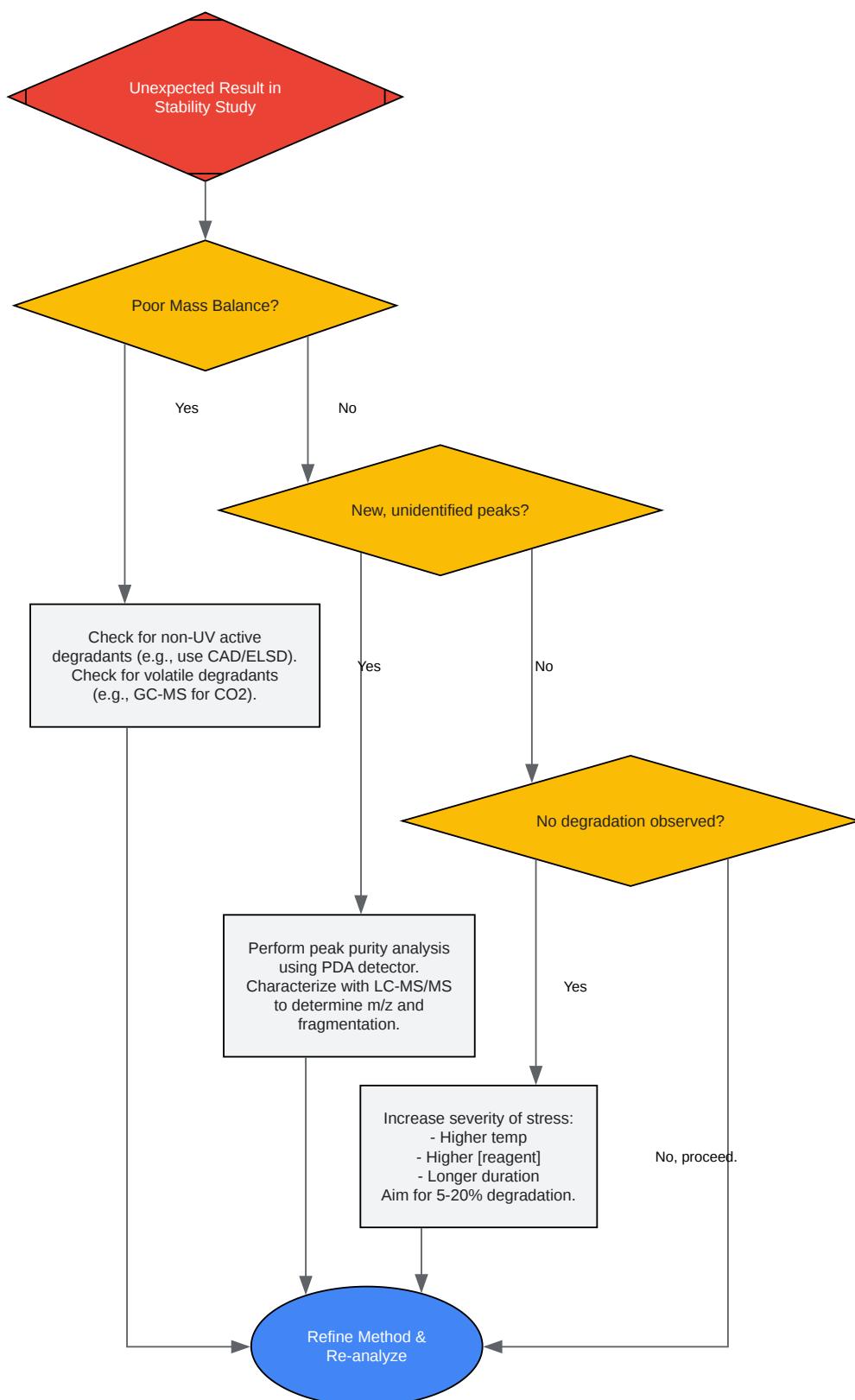
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Caption: General experimental workflow for forced degradation studies.



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Caption: Hypothetical degradation pathways for **4-Phenylthiazole-2-carboxylic acid**.

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Caption: Troubleshooting flowchart for unexpected stability study results.

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